4-(4-fluorophenyl)oxane-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

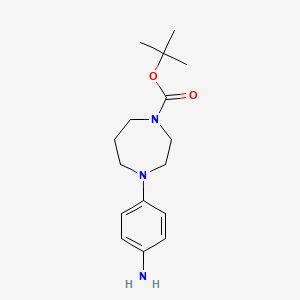

4-(4-Fluorophenyl)oxane-2,6-dione (4-FPO) is an important organic compound that is widely used in various scientific research applications. It is a colorless solid with a molecular formula of C8H6F2O2. 4-FPO is a versatile compound with a wide range of potential applications in the fields of organic synthesis and pharmaceuticals.

科学的研究の応用

Fluorescent Chemosensors

Fluorescent chemosensors based on derivatives similar to "4-(4-fluorophenyl)oxane-2,6-dione" have shown significant promise for detecting a wide array of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors underline their potential in environmental monitoring, clinical diagnostics, and biochemical research. The presence of fluorophenyl groups, akin to "this compound," in these compounds contributes to their fluorescence properties, enabling precise analyte detection through changes in fluorescence signals (Roy, 2021).

Synthesis and Reactivity

Innovative syntheses involving fluorophenyl compounds have been developed, reflecting on the methodologies that could be applied to or derived from "this compound." These approaches highlight the versatility of fluorophenyl derivatives in forming bioactive molecules or materials with enhanced properties. A practical synthesis method for a related fluorophenyl compound demonstrates the utility of such structures in the pharmaceutical industry, potentially offering insights into the synthesis pathways that "this compound" could participate in (Qiu et al., 2009).

Material Science and Engineering

Polymer and materials science research often explores the incorporation of fluorophenyl units to modify material properties such as thermal stability, chemical resistance, and optical characteristics. Compounds structurally related to "this compound" could be key intermediates in developing advanced polymers and coatings with specific functionalities, including enhanced durability or unique electronic properties. The synthesis and characterization of polymers derived from fluorinated monomers provide a framework for understanding the potential material applications of "this compound" (Puts et al., 2019).

Environmental and Biological Applications

Environmental monitoring and biological applications are also significant areas where derivatives of "this compound" might find relevance. The compound's structural features suggest potential roles in sensing applications or as building blocks in environmentally benign processes. Research into the environmental fate, toxicity, and biological effects of related fluorinated compounds provides essential insights into the safe and effective use of such chemicals in various applications (Carles et al., 2017).

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-fluorophenyl)oxane-2,6-dione involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-(4-fluorophenyl)-3-buten-2-one, which is then cyclized with ethylene glycol to yield the target compound.", "Starting Materials": ["4-fluorobenzaldehyde", "ethyl acetoacetate", "ethylene glycol"], "Reaction": [ "Step 1: 4-fluorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide to form 4-(4-fluorophenyl)-3-buten-2-one.", "Step 2: 4-(4-fluorophenyl)-3-buten-2-one is then cyclized with ethylene glycol in the presence of an acid catalyst such as sulfuric acid to yield 4-(4-fluorophenyl)oxane-2,6-dione.", "Step 3: The product is purified by recrystallization or column chromatography." ] } | |

CAS番号 |

4926-12-9 |

分子式 |

C11H9FO3 |

分子量 |

208.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6165193.png)